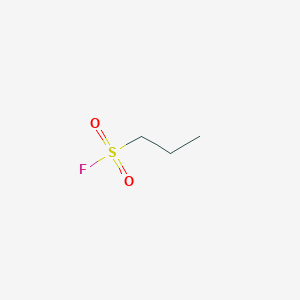

Propane-1-sulfonyl fluoride

Übersicht

Beschreibung

Propane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . It has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Wissenschaftliche Forschungsanwendungen

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride (BESF) has been identified as a robust SuFEx (sulfur(VI) fluoride exchange) connector, derived from 1,2-dibromoethane-1-sulfonyl fluoride (DESF). BESF facilitates the synthesis of novel sulfonyl fluoride-containing compounds, such as isoxazole-5-sulfonyl fluorides, 1H-1,2,3-triazole-4-sulfonyl fluorides, and β-sultams, showcasing the versatility of sulfonyl fluoride groups in click chemistry. This application underscores the potential of propane-1-sulfonyl fluoride derivatives in developing stable sulfonate connections for various synthetic pathways (Smedley et al., 2018).

Electrochemical Synthesis

The electrochemical oxidative coupling of thiols with potassium fluoride presents an environmentally benign method to produce sulfonyl fluorides, including derivatives of this compound. This approach, leveraging mild conditions and avoiding the need for additional oxidants or catalysts, highlights the accessibility of sulfonyl fluoride motifs for scientific applications. The broad substrate scope includes various alkyl, benzyl, aryl, and heteroaryl thiols, illustrating the method's adaptability in synthesizing sulfonyl fluorides for research purposes (Laudadio et al., 2019).

Fuel Cell Materials

Sulfonyl fluoride groups have been incorporated into sulfonated poly(aryl ether sulfone) polymers containing 1,3,4-oxadiazole units, aiming at applications in medium-high temperature fuel cells. These materials, exhibiting excellent thermal and oxidative stability, alongside significant proton conductivity, demonstrate the potential of this compound derivatives in enhancing the performance of proton exchange membranes. The synthesis of such polymers involves the strategic placement of sulfonyl fluoride groups to achieve desired properties in fuel cell applications (Xu et al., 2013).

Machine Learning in Chemical Synthesis

The use of sulfonyl fluorides in deoxyfluorination reactions for the efficient fluorination of alcohols has been optimized through machine learning. This approach utilizes the fine-tuning of reagent and base structures, demonstrating this compound derivatives' significance in synthetic chemistry. Machine learning models have successfully mapped complex reaction landscapes, enabling the prediction of high-yielding conditions for various substrates, which underscores the innovative applications of sulfonyl fluorides in research (Nielsen et al., 2018).

Safety and Hazards

Propane-1-sulfonyl fluoride is likely to have similar safety and hazards as other sulfonyl fluorides. Sulfonyl fluorides are generally considered dangerous. They may explode if heated and are toxic if inhaled or swallowed. They can cause skin and eye irritation and are suspected of damaging fertility or the unborn child .

Zukünftige Richtungen

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that there is potential for future research and development in this area.

Wirkmechanismus

Target of Action

Propane-1-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets proteins and amino acids in biological systems . These compounds are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .

Mode of Action

The mode of action of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex . The compound reacts with the nucleophile on the target via Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the compound’s broad reactivity with proteins and amino acids . The compound’s action can influence various biochemical pathways depending on the specific proteins it targets.

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which may impact their bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable covalent bond with its target, leading to changes in the target’s function . This can have various molecular and cellular effects depending on the specific target and the biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity. Sulfonyl fluorides are known for their stability under physiological conditions , suggesting that they can maintain their reactivity in various biological environments.

Biochemische Analyse

Biochemical Properties

Propane-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly as an electrophilic warhead. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction is highly specific and irreversible, making it a powerful tool for studying enzyme function and inhibition.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and gene expression patterns, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to covalently bind to the active site of target enzymes, particularly serine proteases. This binding results in the inhibition of enzyme activity, preventing the normal catalytic function of the enzyme. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, the inhibition of serine proteases by this compound can lead to altered metabolic pathways and changes in metabolite concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The distribution of this compound within different cellular compartments can also impact its efficacy and specificity in targeting enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and potency of this compound in inhibiting target enzymes and modulating cellular processes .

Eigenschaften

IUPAC Name |

propane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYOGLNTEZDFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311629 | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-69-6 | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

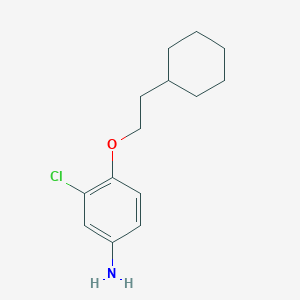

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)